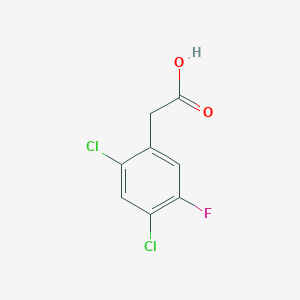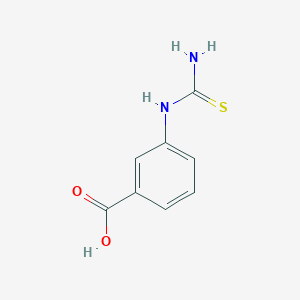
(4-Methylphenyl) 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl) 4-fluorobenzoate, also known as p-tolyl 4-fluorobenzoate, is a chemical compound that belongs to the class of benzoates. The compound is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The exact mechanism of action of (4-Methylphenyl) 4-fluorobenzoate is not well understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins, leading to its potential anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
Studies have shown that (4-Methylphenyl) 4-fluorobenzoate has several biochemical and physiological effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, the compound has been shown to inhibit the growth of certain cancer cells, making it a potential anti-tumor agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-Methylphenyl) 4-fluorobenzoate in lab experiments is its wide range of potential applications. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. However, one limitation of using the compound is its potential toxicity. Studies have suggested that the compound may be toxic to certain cells and may have adverse effects on the liver and kidneys.
Future Directions
There are several future directions for the use of (4-Methylphenyl) 4-fluorobenzoate in scientific research. One potential direction is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity. Finally, the compound may have applications in other areas of research, such as materials science and catalysis.
Conclusion
In conclusion, (4-Methylphenyl) 4-fluorobenzoate is a promising compound with a wide range of potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-tumor properties and may be a promising candidate for drug development. However, more research is needed to fully understand the compound's mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of (4-Methylphenyl) 4-fluorobenzoate can be achieved through several methods. One of the most common methods is the reaction of p-toluidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces the desired compound along with hydrochloric acid as a byproduct. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
(4-Methylphenyl) 4-fluorobenzoate has a wide range of applications in scientific research. The compound is commonly used as a reference standard in analytical chemistry and is also used in the development of new drugs. The compound has been shown to have potential anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
properties
CAS RN |
32792-48-6 |
|---|---|
Product Name |
(4-Methylphenyl) 4-fluorobenzoate |
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(4-methylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 |
InChI Key |
XWBAMEAPKBOZMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



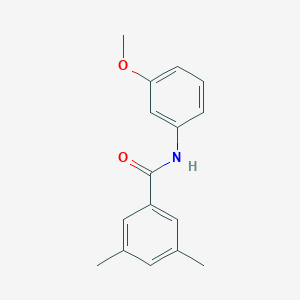
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
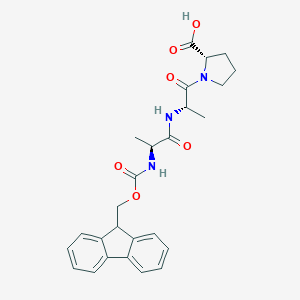
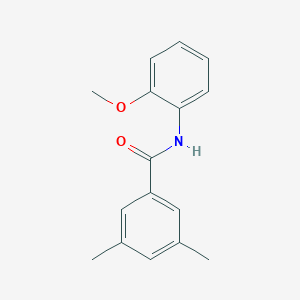
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
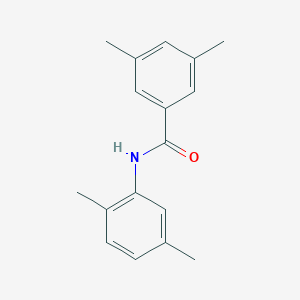
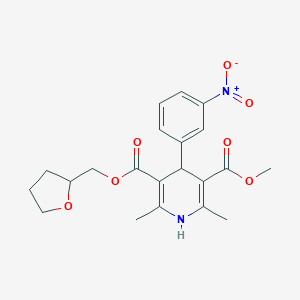
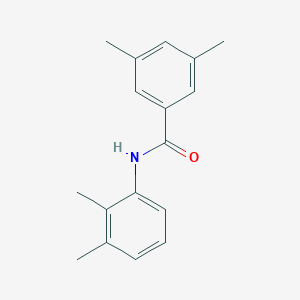
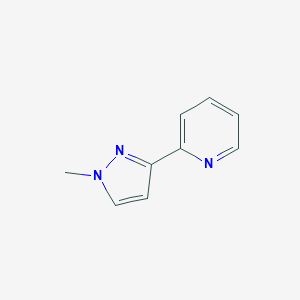
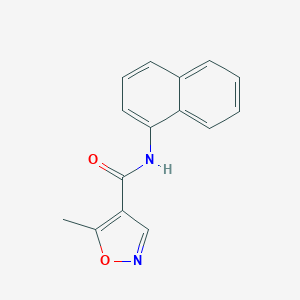
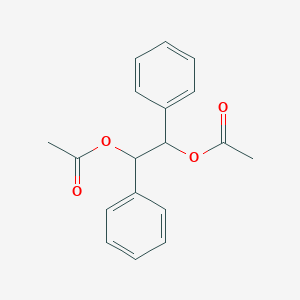
![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)
